1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 3-methylbenzyl group attached to the nitrogen atom at position 1 and a formyl group at position 3 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-methylbenzylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(3-Methylbenzyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazole-3-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-Methylbenzyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the methyl group at the 4-position of the benzyl ring.
1-(3-Methylphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the methyl group directly on the phenyl ring instead of the benzyl group.
Uniqueness
1-(3-Methylbenzyl)-1H-pyrazole-3-carbaldehyde is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the formyl group at position 3 of the pyrazole ring also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10-3-2-4-11(7-10)8-14-6-5-12(9-15)13-14/h2-7,9H,8H2,1H3 |
InChI Key |
IGOFNKFABRFXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)C=O |
Origin of Product |
United States |
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